1-(3-amino-4-methylphenyl)piperidin-2-one
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Overview
Description
1-(3-amino-4-methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-methylphenyl)piperidin-2-one typically involves the reaction of 3-amino-4-methylbenzaldehyde with piperidin-2-one under specific conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 3-amino-4-methylbenzaldehyde reacts with the ketone group of piperidin-2-one in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-amino-4-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-methylphenyl)piperidin-2-one
- N-protected 3-methylpiperidin-2-one
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(3-amino-4-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
69131-42-6 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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